molecular formula C25H30P2 B14361099 {[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane CAS No. 92220-64-9

{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane

Cat. No.: B14361099
CAS No.: 92220-64-9
M. Wt: 392.5 g/mol
InChI Key: AJBBWDYRUHFUSA-UHFFFAOYSA-N
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Description

{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of both di(propan-2-yl)phosphanyl and triphenylphosphane groups. Tertiary phosphines are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry and their role in catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is favored due to its versatility and efficiency in producing various phosphine derivatives.

Industrial Production Methods

Industrial production of tertiary phosphines, including this compound, often involves large-scale reactions using similar synthetic routes. The use of automated reactors and controlled environments ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives .

Scientific Research Applications

{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal center used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tertiary phosphines such as:

Uniqueness

What sets {[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane apart is its unique combination of di(propan-2-yl)phosphanyl and triphenylphosphane groups, which provide distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .

Properties

CAS No.

92220-64-9

Molecular Formula

C25H30P2

Molecular Weight

392.5 g/mol

IUPAC Name

di(propan-2-yl)phosphanylmethylidene-triphenyl-λ5-phosphane

InChI

InChI=1S/C25H30P2/c1-21(2)26(22(3)4)20-27(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-22H,1-4H3

InChI Key

AJBBWDYRUHFUSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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